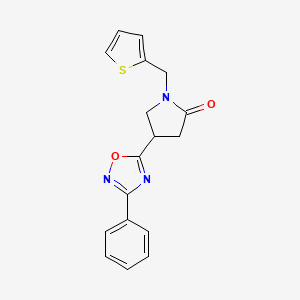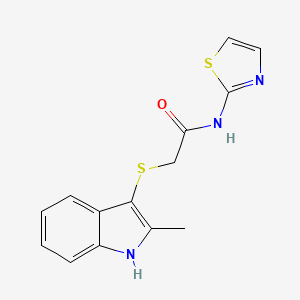
3-(3,4-二甲基苯基)-1-((3-(对甲苯基)-1,2,4-噁二唑-5-基)甲基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和潜在抗癌活性
该化合物已在各种羧酰胺衍生物的合成中得到探索,特别是在苯并[b][1,6]萘啶中。这些衍生物对不同的癌细胞系表现出有效的细胞毒活性,例如鼠类 P388 白血病和人 Jurkat 白血病细胞。此类中的一些化合物对小鼠的结肠肿瘤表现出显着的体内有效性 (Deady 等,2003)。
结构研究和化学合成
二甲基取代的喹唑啉衍生物的结构修饰和合成一直是人们感兴趣的话题。这些研究包括探索喹唑啉二酮与各种试剂的反应,这可能导致在开发具有多种生物活性的新化合物方面产生潜在应用 (Yokoyama,1978)。
降压剂中的潜力
已经对具有潜在降压活性的喹唑啉二酮衍生物的合成进行了研究。这些研究旨在了解各种取代基对化合物松弛血管的能力的影响,表明在管理血压方面具有潜在的治疗应用 (Eguchi 等,1991)。
亲电甘氨酸模板
喹唑啉衍生物已被评估其作为化学合成中亲电甘氨酸模板的反应性。这包括研究它们与各种基团的反应并了解立体化学结果,这对于开发新的合成方法至关重要 (Martín-Santamaría 等,1999)。
光谱表征和电子性质
喹唑啉衍生物的结构和电子性质已使用不同的光谱技术进行表征。此类研究提供了对分子结构、电子相互作用以及在材料科学等领域的潜在应用的见解 (Wazzan 等,2016)。
除草剂发现
喹唑啉衍生物已被研究其作为除草剂的潜力。这包括发现对特定酶具有显着抑制作用的新型吡唑-喹唑啉杂化物,在农业应用中显示出前景 (He 等,2020)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and p-tolyl groups.", "Starting Materials": [ "3,4-dimethylaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "p-toluidine", "thionyl chloride", "sodium azide", "sodium hydride", "methyl iodide", "sodium methoxide", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitro-3,4-dimethylbenzaldehyde by nitration of 3,4-dimethylaniline with nitric acid and sulfuric acid.", "Step 2: Reduction of 2-nitro-3,4-dimethylbenzaldehyde to 2-amino-3,4-dimethylbenzaldehyde using sodium dithionite.", "Step 3: Condensation of 2-amino-3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and phosphorus oxychloride to form 3-(3,4-dimethylphenyl)-2-ethylidene-1,3-dihydro-2H-indol-2-one.", "Step 4: Cyclization of 3-(3,4-dimethylphenyl)-2-ethylidene-1,3-dihydro-2H-indol-2-one with thionyl chloride to form 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione.", "Step 5: Conversion of 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione to 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid by treatment with sodium bicarbonate and acetic acid.", "Step 6: Conversion of 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid to 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid methyl ester by treatment with methanol and sodium methoxide.", "Step 7: Synthesis of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid by reaction of p-toluidine with ethyl chloroformate followed by cyclization with sodium azide.", "Step 8: Conversion of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by treatment with methanol and sodium methoxide.", "Step 9: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reaction of 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid methyl ester with 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester in the presence of sodium hydride and methyl iodide." ] } | |
CAS 编号 |
1207051-06-6 |
产品名称 |
3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C26H22N4O3 |
分子量 |
438.487 |
IUPAC 名称 |
3-(3,4-dimethylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-8-11-19(12-9-16)24-27-23(33-28-24)15-29-22-7-5-4-6-21(22)25(31)30(26(29)32)20-13-10-17(2)18(3)14-20/h4-14H,15H2,1-3H3 |
InChI 键 |
YCIFJYBUJVPRKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2835875.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2835878.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2835881.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2835882.png)
![N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2835883.png)
![4-({[(7-Oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2835884.png)


![2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B2835888.png)

